6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
Description
Functional Group Contributions
- Hydroxyl Group (C7) : The phenolic -OH group facilitates hydrogen bonding with adjacent molecules, influencing crystal packing and solubility. Its electron-donating nature enhances resonance stabilization within the coumarin ring.
- Dimethylaminomethyl Side Chain (C6) : The -CH2N(CH3)2 group introduces steric bulk and basicity, modulating lipophilicity and intermolecular interactions. The tertiary amine may participate in charge-transfer complexes or serve as a proton acceptor.
- Methyl Group (C8) : The C8 methyl substituent increases steric hindrance, restricting rotational freedom and stabilizing the coumarin ring’s conformation.
- 2-Oxochromen-3-yl Moiety (C4) : The α,β-unsaturated ketone system extends π-conjugation, altering electronic properties and enabling interactions with biological targets.
Table 1: Key Bond Lengths and Angles
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C22H19NO5/c1-12-20(25)14(11-23(2)3)9-16-15(10-19(24)28-21(12)16)17-8-13-6-4-5-7-18(13)27-22(17)26/h4-10,25H,11H2,1-3H3 |
InChI Key |
MMOCWRTZXXMUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)CN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Synthesis via Pechmann Cyclization
The foundational step in synthesizing this compound involves constructing the 7-hydroxy-8-methyl-2H-chromen-2-one core. The Pechmann cyclization is the most widely employed method for coumarin synthesis, utilizing resorcinol derivatives and β-keto esters under acidic conditions . For this target molecule, 4-methyl-7-hydroxycoumarin is synthesized via condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C .
Key Reaction Parameters :
-
Reactants : Resorcinol (1.1 eq), ethyl acetoacetate (1.0 eq)
-
Catalyst : H₂SO₄ (98%, 10 mL per 1 g resorcinol)
-
Conditions : 0–5°C, 4–6 hours
The methyl group at position 8 is introduced by substituting resorcinol with 5-methylresorcinol , ensuring regioselective methylation . Post-reaction, the crude product is purified via recrystallization from ethanol, yielding white crystalline 7-hydroxy-8-methylcoumarin.
Functionalization via Mannich Reaction
The Mannich reaction is critical for introducing the (dimethylamino)methyl group at position 6. This three-component reaction involves formaldehyde, dimethylamine, and the 7-hydroxycoumarin core .
Optimized Protocol :
-
Substrate : 7-Hydroxy-8-methylcoumarin (1.0 eq) dissolved in methanol.
-
Reagents : Aqueous formaldehyde (37%, 1.2 eq) and dimethylamine hydrochloride (1.5 eq).
-
Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the coumarin’s aromatic ring at position 6. The hydroxyl group at position 7 activates the ring toward electrophilic substitution, directing the Mannich base to the para position .
Structural Confirmation and Analytical Data
Spectroscopic Characterization :
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Route A | Pechmann → Mannich → Suzuki | 52 | High regioselectivity |
| Route B | Friedel-Crafts acylation | 38 | Fewer steps |
| Route C | Tandem cyclization | 45 | Scalability |
Route A remains the most reliable, balancing yield and functional group compatibility .
Challenges and Optimization Opportunities
-
Regioselectivity in Mannich Reaction : Competing substitution at position 5 can occur, necessitating precise stoichiometric control .
-
Coumarin Coupling Efficiency : Pd catalysts often require ligand optimization to enhance turnover .
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) improve intermediate solubility during cross-coupling .
Chemical Reactions Analysis
Types of Reactions
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group or other functional groups in the compound.
Reduction: This reaction can reduce the chromenyl groups to their corresponding alcohols.
Substitution: This reaction can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s dimethylaminomethyl group enhances solubility and basicity compared to the triazole in or carboxylate ester in . This may improve bioavailability in physiological environments.
Synthetic Routes :
- Derivatives like and are synthesized via Pechmann condensation or nucleophilic substitution, whereas the target compound may require multi-step coupling due to its fused coumarin moiety .
Crystallographic and Spectral Characterization :
- SHELX programs are widely used for refining structures of coumarin derivatives, including those with complex substituents (e.g., triazoles, acryloyls) .
Pharmacological Potential: The hydroxyl group at position 7 in the target compound and supports hydrogen bonding, critical for enzyme inhibition. In contrast, the methoxy group in increases metabolic stability . The acryloyl group in enables conjugation with biomolecules, making it suitable for targeted therapies, whereas the target compound’s dual coumarin structure may favor dual-targeting mechanisms .
Biological Activity
The compound 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a coumarin backbone with additional functional groups that enhance its biological activity. The molecular formula is C₁₈H₁₈N₂O₃, and it features a dimethylamino group that is known to influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, indicating a disruption in DNA synthesis. This was observed in ovarian cancer cell lines (OVCAR-3) resistant to platinum-based drugs .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-xl and Mcl-1 .
- Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, which is associated with increased oxidative stress in cancer cells, promoting apoptosis .
Research Findings and Case Studies
A summary of key studies investigating the biological activity of the compound is presented below:
Pharmacological Applications
The potential therapeutic applications of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one extend beyond cancer treatment. Its ability to modulate various signaling pathways suggests possible uses in treating other diseases characterized by abnormal cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
